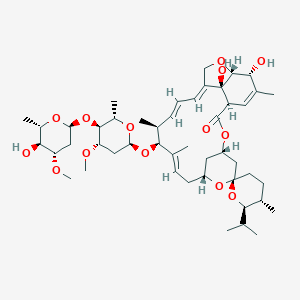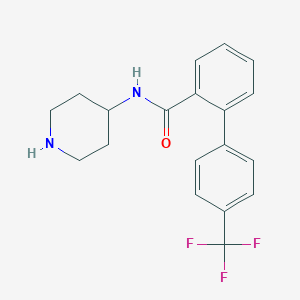
イベルメクチン B1b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
イベルメクチン B1b は、主にイベルメクチン B1a で構成される駆虫薬イベルメクチンのマイナーな成分です。this compound はその抗寄生虫活性で知られており、獣医学とヒト医学の両方で使用されています。 これは、寄生虫の神経細胞や筋肉細胞のグルタミン酸作動性塩化物チャネルに結合することで作用し、寄生虫の麻痺と死をもたらします .
科学的研究の応用
Ivermectin B1b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of macrocyclic lactones.
Biology: Studied for its effects on various biological systems, including its antiparasitic activity.
Medicine: Used in the treatment of parasitic infections in both humans and animals.
Industry: Used in the production of veterinary and human pharmaceuticals.
作用機序
イベルメクチン B1b は、寄生虫の筋肉細胞や神経細胞のグルタミン酸作動性塩化物イオンチャネルに選択的に、そして高い親和性で結合することにより効果を発揮します。この結合により、塩化物イオンが流入し、寄生虫の過分極と麻痺が起こります。 この化合物は、γ-アミノ酪酸 (GABA) 作動性塩化物チャネルを含む他の無脊椎動物の神経伝達物質受容体にも影響を与えます .
類似化合物:
イベルメクチン B1a: イベルメクチンの主要な成分であり、類似の抗寄生虫活性を持っています。
アベルメクチン: イベルメクチンが由来する大環状ラクトンのグループ。
ミルベマイシン: 類似の抗寄生虫特性を持つ大環状ラクトンの別のクラス.
独自性: this compound は、グルタミン酸作動性塩化物チャネルに対する特定の結合親和性と、寄生虫細胞で持続的な過分極を誘導する能力のためにユニークです。 これは、副作用を最小限に抑えながら寄生虫感染症を治療するのに非常に効果的です .
生化学分析
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, Ivermectin B1b interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
Ivermectin B1b has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, Ivermectin B1b has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of Ivermectin B1b involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, Ivermectin B1b acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ivermectin B1b have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of Ivermectin B1b in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of Ivermectin B1b vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, Ivermectin B1b can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
Ivermectin B1b is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of Ivermectin B1b in the body .
Transport and Distribution
Ivermectin B1b is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of Ivermectin B1b within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of Ivermectin B1b is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, Ivermectin B1b can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
準備方法
合成経路と反応条件: イベルメクチン B1b は、アベルメクチン B1 の炭素原子 22 と 23 間の二重結合の化学的還元によって合成されます。アベルメクチン B1 は、細菌 Streptomyces avermitilis の発酵によって生成されます。 還元は通常、ロジウム塩化物を触媒として行います .
工業生産方法: 工業的な設定では、this compound は、Streptomyces avermitilis を発酵させてアベルメクチン B1a と B1b の混合物を生成することによって製造されます。 次に、この混合物は、炭素原子 22 と 23 間の二重結合を単結合に変換する領域特異的な水素化処理を受け、this compound が生成されます .
化学反応の分析
反応の種類: イベルメクチン B1b は、次を含むさまざまな化学反応を受けます。
酸化: this compound は、過酸化水素などの試薬を使用して酸化できます。
還元: 炭素原子 22 と 23 間の二重結合の還元は、その合成における重要なステップです。
一般的な試薬と条件:
酸化: 過酸化水素は、酸化反応に一般的に使用されます。
還元: ロジウム塩化物は、二重結合の還元のための触媒として使用されます。
生成される主な生成物:
酸化: this compound の酸化誘導体。
還元: this compound 自体は、アベルメクチン B1 の還元の生成物です。
置換: this compound の置換誘導体.
4. 科学研究への応用
This compound は、次を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
特性
CAS番号 |
70209-81-3 |
|---|---|
分子式 |
C47H72O14 |
分子量 |
861.1 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
InChIキー |
VARHUCVRRNANBD-AGNWDZAWSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
異性体SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
正規SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Key on ui other cas no. |
70209-81-3 |
同義語 |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while Ivermectin B1b has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















